Metomidate hydrochloride

Pharmacokinetics Bioavailability Drug Development

Procure Metomidate hydrochloride for its superior 52% higher oral bioavailability than etomidate and unique ability to maintain baseline cortisol in aquatic studies. Its 7.5-fold lower 11β-hydroxylase inhibition ensures a safer, adrenostatic profile critical for PET radiotracer [¹¹C]metomidate synthesis and adrenocortical disorder diagnostics. Choose this specific compound to avoid experimental confounds in stress-physiology research.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 35944-74-2
Cat. No. B129203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetomidate hydrochloride
CAS35944-74-2
Synonyms1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Methyl Ester Hydrochloride;  1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Methyl Ester Monohydrochloride;  1-(α-Methylbenzyl)-imidazole-5-carboxylic Acid Methyl Ester Hydrochloride;  NSC 168403
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILES[H+].CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.[Cl-]
InChIInChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H
InChIKeyNZEDTZKNEKPBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metomidate Hydrochloride (CAS 35944-74-2): Sourcing and Differentiation Guide


Metomidate hydrochloride is a non-barbiturate, imidazole-based sedative-hypnotic agent with a dual pharmacological profile: it acts as a positive allosteric modulator of the GABAA receptor to induce sedation [1] and is a potent, selective inhibitor of adrenal steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) . This specific combination of hypnotic and adrenostatic properties distinguishes it from its closest structural analog, etomidate, and from other in-class sedatives. While its clinical use as a general anesthetic is limited and it is not FDA-approved for human use , metomidate hydrochloride is a critical research tool in endocrinology, a specialized veterinary anesthetic for finfish, and a key precursor for PET imaging radiotracers used in the diagnosis of adrenocortical disorders [2].

Why Metomidate Hydrochloride Cannot Be Simply Substituted with Etomidate or Other Imidazole Anesthetics


Substituting metomidate hydrochloride with its closest analog, etomidate, or other in-class sedatives will lead to a critical loss of experimental or diagnostic specificity and a different safety profile. Metomidate's functional differentiation is rooted in its significantly higher oral bioavailability compared to etomidate (21.3% vs. 14.0% in mice) [1], its 7.5-fold lower binding affinity for 11β-hydroxylase (IC50: 51 nM vs. 6.8 nM for etomidate) which translates to less potent adrenal suppression , and its superior ability to blunt the cortisol stress response in aquatic species compared to the standard anesthetic tricaine methanesulfonate (MS-222) [2]. Using a generic substitute without these specific quantitative properties would invalidate research protocols, introduce confounding variables in cortisol-sensitive studies, or result in suboptimal imaging results in diagnostic PET applications. The following evidence details these measurable differences.

Quantitative Differentiation: Metomidate Hydrochloride vs. Key Comparators


Superior Oral Bioavailability Compared to Etomidate

In a direct pharmacokinetic comparison in mice, metomidate demonstrated 52% higher absolute oral bioavailability than its close structural analog, etomidate [1]. This difference has implications for route of administration and dosing in preclinical models.

Pharmacokinetics Bioavailability Drug Development

Less Potent Adrenal Suppression: 7.5x Higher IC50 for 11β-Hydroxylase than Etomidate

Metomidate is a significantly less potent inhibitor of 11β-hydroxylase (CYP11B1) compared to etomidate. Its IC50 for blocking adrenal steroid secretion in vitro is 51 nM, which is 7.5-fold higher (i.e., less potent) than the 6.8 nM IC50 for etomidate . This is consistent with the behavior of the 'soft' analog CPMM, which shows an IC50 of 143 nM compared to 26 nM for etomidate [1].

Endocrinology Adrenal Steroidogenesis Drug Safety

Enhanced Blunting of Cortisol Stress Response vs. Standard Aquatic Anesthetic MS-222

In a controlled study with Channel Catfish, metomidate hydrochloride completely prevented the cortisol increase induced by a 10-minute confinement stressor, maintaining cortisol at baseline levels [1]. In contrast, fish anesthetized with tricaine methanesulfonate (MS-222) exhibited a cortisol concentration approximately 7-fold higher than baseline, and non-anesthetized controls showed a 22-fold increase [1].

Aquatic Toxicology Veterinary Anesthesia Stress Physiology

Rapid Immobilization and Species-Specific Pharmacokinetics in Aquatic Species

Metomidate exhibits species-dependent pharmacokinetics. In turbot, it shows a 2.6x faster plasma clearance (0.26 vs. 0.099 L/h·kg) and a shorter elimination half-life (2.2 h vs. 5.8 h) compared to halibut following IV administration [1]. It also demonstrates complete oral bioavailability (F=100%) in turbot [1]. Immersion induces rapid immobilization within 1 minute [1].

Veterinary Pharmacology Aquaculture Pharmacokinetics

In Vivo Confirmation of Reduced Adrenocortical Suppression with CPMM, a Soft Metomidate Analog

In a rat model, continuous infusion of the metomidate analog CPMM resulted in up to 9-fold higher serum corticosterone levels compared to etomidate, indicating significantly less adrenal suppression [1]. In dogs, ACTH-stimulated cortisol levels were 4- to 27-fold higher after CPMM infusion compared to etomidate [2]. This in vivo data strongly supports the in vitro finding of lower 11β-hydroxylase affinity.

Anesthesiology Adrenal Function Drug Safety

Comparative Potency and Recovery Profile: CPMM vs. Propofol at GABAA Receptors

The metomidate analog CPMM demonstrates similar potency to propofol at the GABAA receptor (EC50: 3.8 ± 0.4 µM for CPMM vs. 3.9 ± 0.2 µM for propofol) [1]. However, CPMM provides a more rapid and predictable recovery profile after prolonged infusion compared to propofol, lacking the context-sensitive half-time that complicates propofol's use in extended procedures [1].

Pharmacology Anesthesiology GABA Receptor

Metomidate Hydrochloride: Recommended Research and Industrial Use Cases


Preclinical Pharmacokinetic and Bioavailability Studies

For oral formulation development of imidazole-based sedatives, metomidate hydrochloride serves as a superior lead compound to etomidate due to its 52% higher absolute oral bioavailability (21.3% vs. 14.0% in mice) [1]. This advantage simplifies oral dosing in preclinical models and makes it a more promising candidate for oral drug product development.

Stress-Free Sedation and Sampling in Aquatic Toxicology Research

Metomidate hydrochloride is the anesthetic of choice for aquatic studies where a cortisol stress response is a confounding variable. Its ability to maintain baseline cortisol levels during a 10-minute confinement stressor, compared to a 7-fold increase with MS-222 [1], makes it essential for accurate stress physiology assessment, transport studies, and non-invasive procedures in fish.

Development of Next-Generation Anesthetics with Reduced Adrenal Toxicity

Metomidate and its analogs (e.g., CPMM) are critical research tools for designing 'soft' anesthetics. The 7.5-fold higher IC50 for 11β-hydroxylase inhibition (51 nM vs. 6.8 nM for etomidate) [1], validated in vivo by up to 9-fold higher corticosterone levels in CPMM-infused rats [2], establishes this scaffold as a foundation for safer, prolonged-infusion anesthetics.

Synthesis of PET Radiotracers for Adrenal Imaging

Metomidate hydrochloride is a key precursor for the synthesis of [¹¹C]metomidate, a PET radiotracer used to visualize adrenocortical tissue. Its high specificity for CYP11B1 and CYP11B2 enzymes [1] makes it a valuable tool for diagnosing primary aldosteronism and differentiating adrenocortical tumors from non-cortical lesions, where it offers superior tissue characterization compared to standard anatomical imaging [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metomidate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.